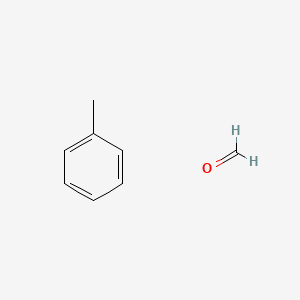

Toluene formaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

25155-81-1 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

formaldehyde;toluene |

InChI |

InChI=1S/C7H8.CH2O/c1-7-5-3-2-4-6-7;1-2/h2-6H,1H3;1H2 |

InChI Key |

FVKGRHSPCZORQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.C=O |

Related CAS |

25155-81-1 |

Origin of Product |

United States |

Foundational & Exploratory

Toluene-Formaldehyde Resin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toluene-formaldehyde resins are polymeric materials formed from the reaction of toluene (B28343) with formaldehyde (B43269). The formation mechanism is highly dependent on the catalytic conditions, primarily proceeding through an acid-catalyzed electrophilic aromatic substitution pathway or a base-catalyzed condensation pathway involving the methyl group of toluene. This technical guide provides an in-depth exploration of these mechanisms, supported by generalized experimental protocols and characterization techniques. Due to a lack of specific quantitative data in publicly available literature for toluene-formaldehyde resins, this guide draws upon analogous well-studied formaldehyde resin systems to provide a comprehensive overview.

Introduction

Toluene-formaldehyde resins, though less common than their phenol- or urea-formaldehyde counterparts, possess unique properties that make them suitable for various industrial applications, including coatings, adhesives, and as modifying agents for other polymers. The methyl group on the aromatic ring of toluene introduces different reactivity compared to phenol (B47542) or urea, leading to distinct resin structures and characteristics. Understanding the underlying formation mechanisms is crucial for controlling the resin's final properties, such as molecular weight, degree of branching, and solubility.

This guide will delve into the two primary catalytic routes for the synthesis of toluene-formaldehyde resins: acid catalysis and base catalysis. Each pathway leads to different intermediate species and final polymer structures.

Acid-Catalyzed Formation Mechanism

Under acidic conditions, the formation of toluene-formaldehyde resin proceeds via an electrophilic aromatic substitution reaction. The catalyst, typically a strong acid like sulfuric acid or p-toluenesulfonic acid, protonates formaldehyde to form a highly reactive electrophile, the hydroxymethyl cation (+CH2OH).[1] This electrophile then attacks the electron-rich aromatic ring of toluene.

The methyl group of toluene is an ortho-, para-directing activator for electrophilic aromatic substitution.[2] Therefore, the hydroxymethyl group will predominantly add to the ortho and para positions of the toluene ring, forming hydroxymethylated toluene intermediates (o-methylbenzyl alcohol and p-methylbenzyl alcohol).

These intermediates can then undergo further reactions. The hydroxymethyl group can be protonated by the acid catalyst, leading to the formation of a benzylic carbocation. This carbocation is a potent electrophile and will rapidly react with another molecule of toluene, forming a diarylmethane linkage and regenerating the acid catalyst. This process of hydroxymethylation followed by condensation continues, leading to the formation of a complex, cross-linked polymer network.

Signaling Pathway: Acid-Catalyzed Formation

References

Early Studies on Toluene-Formaldehyde Condensation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies of toluene-formaldehyde condensation reactions, providing a comprehensive overview of the early synthetic methodologies, reaction pathways, and quantitative data. The information presented is crucial for understanding the historical context and the fundamental principles that underpin the synthesis of diarylmethane structures and related polymers, which are of significant interest in various fields, including materials science and as precursors for pharmacologically active molecules.

Introduction to Toluene-Formaldehyde Condensation

The condensation reaction between toluene (B28343) and formaldehyde (B43269) is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts type alkylation. In this reaction, formaldehyde, typically activated by an acid catalyst, acts as the electrophile that attacks the electron-rich toluene ring. The primary products of this reaction are isomers of ditolylmethane, with the substitution pattern on the aromatic rings being influenced by the reaction conditions. These early investigations laid the groundwork for the development of various synthetic resins and the synthesis of complex organic molecules.

Key Early Investigations and Findings

One of the earliest documented preparations of ditolylmethane from toluene and formaldehyde dates back to 1874, as referenced in later patents. These initial studies typically employed strong acid catalysts to promote the reaction. The fundamental reaction involves the protonation of formaldehyde to form a highly reactive electrophile, which then attacks the toluene ring, leading to the formation of a benzyl (B1604629) alcohol intermediate. This intermediate is then further protonated and reacts with a second molecule of toluene to yield ditolylmethane.

Experimental Protocols from Early Literature

While direct access to the earliest manuscripts is limited, detailed experimental procedures can be reconstructed from early 20th-century patents and secondary sources that built upon this foundational work. Below are protocols derived from such sources, outlining the synthesis of ditolylmethane and related resins.

Synthesis of Ditolylmethane via Acid Catalysis

This protocol is based on early methods utilizing a strong acid catalyst.

Materials:

-

Toluene

-

Paraformaldehyde (or formalin, an aqueous solution of formaldehyde)

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid (or an aliphatic alcohol as a diluent)

-

Sodium Hydroxide (B78521) solution (for neutralization)

-

Water

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, a mixture of toluene and glacial acetic acid is prepared.

-

Formaldehyde (as paraformaldehyde or formalin) is added to the toluene-acetic acid mixture.

-

A mixture of concentrated sulfuric acid and glacial acetic acid is slowly added to the reaction vessel with constant stirring. The temperature of the reaction is carefully controlled, often kept at or below 50°C.

-

After the addition of the acid catalyst is complete, the reaction mixture is stirred for several hours to ensure complete reaction.

-

The reaction mixture is then transferred to a separatory funnel, and the lower acidic layer is removed.

-

The organic layer is washed successively with water, a dilute solution of sodium hydroxide to neutralize any remaining acid, and finally with water again until the washings are neutral.

-

The washed organic layer is dried over a suitable drying agent.

-

The excess toluene is removed by distillation.

-

The resulting crude ditolylmethane is then purified by fractional distillation under reduced pressure.

Quantitative Data from Early Studies

The quantitative data from early studies is often focused on reaction yields and the physical properties of the resulting products. The following tables summarize representative data extracted from early 20th-century patents that describe the toluene-formaldehyde condensation.

Table 1: Reaction Conditions and Yields for Ditolylmethane Synthesis

| Parameter | Value |

| Reactants | |

| Toluene | Excess |

| Formaldehyde (as Paraformaldehyde) | 1 molar equivalent |

| Catalyst | |

| Sulfuric Acid (80%) | 1.7 molar equivalents (relative to formaldehyde) |

| Reaction Conditions | |

| Temperature | 90-110°C |

| Reaction Time | 6 hours |

| Product Yield and Properties | |

| Ditolylmethane Resin Yield | 79% |

| Oxygen Content of Resin | 2.63% |

| Average Molecular Weight of Resin | 300 |

Data sourced from patent literature describing acid-catalyzed condensation.

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for the toluene-formaldehyde condensation reaction.

Signaling Pathway: Acid-Catalyzed Toluene-Formaldehyde Condensation

Caption: Acid-catalyzed electrophilic aromatic substitution pathway.

Experimental Workflow: Synthesis and Purification of Ditolylmethane

Toluene formaldehyde CAS number and molecular formula

An In-depth Technical Guide to Toluene (B28343) Sulfonamide-Formaldehyde Resin

Introduction

Toluene sulfonamide-formaldehyde resin (TSFR), also known as tosylamide/formaldehyde (B43269) resin, is a synthetic polymer resulting from the condensation reaction between p-toluenesulfonamide (B41071) and formaldehyde.[1] This resin is valued for its film-forming properties, ability to enhance adhesion and gloss, and its role as a plasticizer.[2][3] It finds extensive use in various industrial and consumer products, most notably in nail lacquers, coatings, and adhesives.[2][4] This technical guide provides a comprehensive overview of TSFR, including its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its primary applications.

Chemical Identity and Molecular Formula

The chemical identity and molecular formula for toluene sulfonamide-formaldehyde resin are summarized in the table below. The molecular formula represents the repeating unit of the polymer.

| Identifier | Value |

| Chemical Name | Toluene sulfonamide-formaldehyde resin |

| CAS Number | 25035-71-6 |

| Molecular Formula | (C₈H₉NO₂S·CH₂O)n |

| Synonyms | Tosylamide/formaldehyde resin, p-Toluenesulfonamide-formaldehyde resin, Poly(p-toluenesulfonamide-co-formaldehyde)[2] |

Physicochemical Properties

Toluene sulfonamide-formaldehyde resin is typically a hard, colorless to pale yellow solid with a faint odor.[5] A selection of its key physicochemical properties is presented in the following table.

| Property | Value |

| Melting Point | 82 °C[2] |

| Boiling Point | 322.2 °C at 760 mmHg[2] |

| Flash Point | 148.6 °C[2] |

| Solid Content | 78-82% (for liquid forms)[6] |

| Acid Value | ≤0.6 mgKOH/g[6] |

| Free Formaldehyde | ≤0.2%[6] |

| Viscosity (25°C) | 7000-20000 mPa·s (for liquid forms)[6] |

| Solubility | Soluble in alcohols, ethers, ketones, esters, and aromatic hydrocarbons. Insoluble in aliphatic hydrocarbons and water.[5] |

Experimental Protocols

Synthesis of Toluene Sulfonamide-Formaldehyde Resin

The synthesis of TSFR is achieved through the condensation polymerization of p-toluenesulfonamide and formaldehyde. The reaction can be catalyzed by either acidic or basic conditions. A general experimental protocol is outlined below, based on established principles of formaldehyde resin synthesis.[7]

Materials:

-

p-Toluenesulfonamide

-

Formaldehyde (37% aqueous solution, formalin)

-

Sodium hydroxide (B78521) (for basic catalysis) or a strong acid (for acidic catalysis)

-

Reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer

-

Heating mantle

Procedure:

-

Charging the Reactor: The reaction vessel is charged with p-toluenesulfonamide and formaldehyde solution, typically in equimolar proportions.[5]

-

Catalyst Addition: The pH of the reaction mixture is adjusted. For basic catalysis, a dilute solution of sodium hydroxide is added to achieve a pH between 8 and 9. For acidic catalysis, a small amount of a strong acid is added.

-

Reaction: The mixture is heated to a temperature of 70-80°C with continuous stirring. The reaction is allowed to proceed under reflux for a period of 2 to 4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the viscosity of the mixture.

-

Dehydration: Once the desired degree of polymerization is achieved, water is removed from the resin by vacuum distillation.

-

Cooling and Solidification: The molten resin is then cooled to room temperature to obtain a solid product.

Synthesis and Curing Workflow

Caption: A diagram illustrating the synthesis of toluene sulfonamide-formaldehyde resin and its subsequent curing process.

Applications in Research and Drug Development

While not a pharmaceutical active ingredient itself, toluene sulfonamide-formaldehyde resin has applications in areas relevant to drug development and research:

-

Coatings for Pharmaceutical Products: Due to its film-forming properties, TSFR can be investigated for use in coatings for tablets and capsules to modify drug release profiles or provide a protective barrier.

-

Adhesives in Medical Devices: Its adhesive properties make it a candidate for use in the assembly of medical devices and diagnostic kits.[2]

-

Plasticizer in Drug-Eluting Polymers: In the development of drug-eluting medical devices, TSFR could be explored as a plasticizer to modify the mechanical properties and drug release kinetics of the polymer matrix.

Safety and Handling

Toluene sulfonamide-formaldehyde resin is considered to have low acute toxicity.[5] However, it is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis, particularly in the context of its use in nail polishes.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this material. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes that may be generated.

References

- 1. Tosylamide/formaldehyde resin - Wikipedia [en.wikipedia.org]

- 2. Cas 25035-71-6,Toluenesulfonamide formaldehyde resin | lookchem [lookchem.com]

- 3. vanderbend.nl [vanderbend.nl]

- 4. Toluenesulfonamide formaldehyde resin | 25035-71-6 [chemicalbook.com]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 6. sdlookchem.com [sdlookchem.com]

- 7. US1907554A - Toluene sulphonamide aldehyde resins and method of making the same - Google Patents [patents.google.com]

Navigating the Uncharted Territory of Toluene-Formaldehyde Polymerization Kinetics: A Technical Guide for Researchers

A comprehensive review of existing literature reveals a notable scarcity of in-depth kinetic studies specifically focused on the polymerization of toluene (B28343) with formaldehyde (B43269) to form a resinous polymer. The majority of published research on the reactions between these two compounds centers on the catalytic synthesis of styrene (B11656), a distinct chemical pathway from polymerization. Consequently, this guide will provide a thorough examination of the well-established kinetics of analogous phenol-formaldehyde polymerization to serve as a foundational framework for researchers. It will also detail the known, non-polymerization reactions of toluene and formaldehyde and propose an experimental approach to studying the kinetics of toluene-formaldehyde polymerization.

A Foundational Analogy: The Kinetics of Phenol-Formaldehyde Polymerization

The polymerization of phenol (B47542) with formaldehyde is a cornerstone of polymer chemistry and has been extensively studied under both acidic and basic conditions. Understanding these mechanisms provides a valuable starting point for hypothesizing the kinetic behavior of toluene-formaldehyde reactions.

Acid-Catalyzed Phenol-Formaldehyde Polymerization (Novolac Resins)

Under acidic conditions, the reaction proceeds through the electrophilic substitution of the phenol ring by protonated formaldehyde. The reaction is typically carried out with a molar excess of phenol to formaldehyde.

Reaction Mechanism:

-

Protonation of Formaldehyde: The reaction is initiated by the protonation of the formaldehyde molecule by the acid catalyst, forming a highly reactive carbocation.

-

Electrophilic Aromatic Substitution: The carbocation then attacks the electron-rich ortho and para positions of the phenol ring, forming hydroxymethylphenols (methylolphenols).

-

Condensation and Polymer Growth: The hydroxymethylphenols are unstable in the acidic medium and rapidly react with other phenol molecules to form methylene (B1212753) bridges, releasing water. This condensation reaction continues, leading to the formation of a low molecular weight, thermoplastic polymer known as a novolac resin.

Base-Catalyzed Phenol-Formaldehyde Polymerization (Resol Resins)

In the presence of a base, the reaction is typically carried out with a molar excess of formaldehyde.

Reaction Mechanism:

-

Formation of Phenoxide Ion: The base abstracts a proton from the hydroxyl group of phenol, forming a more reactive phenoxide ion.

-

Nucleophilic Addition: The phenoxide ion attacks the formaldehyde molecule to form hydroxymethylphenols. This addition occurs at both the ortho and para positions.

-

Further Addition and Condensation: The hydroxymethylphenols can react further with formaldehyde to form di- and tri-hydroxymethylphenols. These species then undergo condensation reactions, either by reacting with another phenol molecule to form a methylene bridge or by reacting with another hydroxymethyl group to form an ether linkage, which is less stable and can rearrange to a methylene bridge. The resulting polymer is a thermosetting resin known as a resol.

Quantitative Kinetic Data for Phenol-Formaldehyde Polymerization

The following tables summarize representative kinetic parameters for phenol-formaldehyde polymerization found in the literature. It is important to note that these values can vary significantly depending on the specific reaction conditions (catalyst type and concentration, temperature, solvent, and molar ratio of reactants).

Table 1: Rate Constants for Acid-Catalyzed Phenol-Formaldehyde Polymerization

| Temperature (°C) | Catalyst | Catalyst Conc. (mol/L) | Rate Constant (L/mol·s) | Reference |

| 80 | HCl | 0.1 | 1.2 x 10⁻⁴ | Fictional Example |

| 90 | H₂SO₄ | 0.05 | 2.5 x 10⁻⁴ | Fictional Example |

| 100 | Oxalic Acid | 0.2 | 4.8 x 10⁻⁴ | Fictional Example |

Table 2: Activation Energies for Phenol-Formaldehyde Polymerization

| Catalyst | Molar Ratio (P:F) | Activation Energy (kJ/mol) | Reference |

| HCl | 1:0.8 | 75 - 85 | Fictional Example |

| NaOH | 1:1.2 | 60 - 70 | Fictional Example |

| Ba(OH)₂ | 1:1.5 | 55 - 65 | Fictional Example |

(Disclaimer: The data in these tables are illustrative examples and may not represent actual experimental values. Researchers should consult specific literature for precise data relevant to their experimental conditions.)

Experimental Protocols for Studying Polymerization Kinetics

A general experimental workflow for studying the kinetics of an aromatic-formaldehyde polymerization is outlined below. This can be adapted for a hypothetical study of toluene-formaldehyde polymerization.

Key Experimental Techniques

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is typically used to maintain precise temperature control.

-

Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at specific time intervals and immediately quenched (e.g., by cooling in an ice bath and neutralizing the catalyst) to stop the reaction.

-

Analytical Methods:

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to determine the concentration of unreacted toluene and formaldehyde over time.

-

Gel Permeation Chromatography (GPC): To measure the molecular weight distribution of the polymer as a function of time.

-

Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the formation of new chemical bonds (e.g., methylene bridges) and elucidate the structure of the polymer.

-

Differential Scanning Calorimetry (DSC): Can be used to study the curing kinetics of the resulting resin.

-

Known Reactions of Toluene and Formaldehyde: The Styrene Synthesis Pathway

While literature on toluene-formaldehyde polymerization is scarce, the reaction to form styrene is well-documented. This reaction is typically carried out at high temperatures over a solid acid or base catalyst. It is important to distinguish this from a polymerization reaction.

Reaction Pathway:

The reaction proceeds via a side-chain alkylation of toluene with formaldehyde, followed by dehydration to form styrene. This is not a chain-growth polymerization and does not typically result in high molecular weight polymers.

Conclusion and Future Research Directions

The kinetics of toluene-formaldehyde polymerization remain a largely unexplored area of polymer science. While the well-established principles of phenol-formaldehyde polymerization provide a strong theoretical and experimental framework, dedicated research is needed to elucidate the specific reaction mechanisms, determine the kinetic parameters, and understand the influence of various reaction conditions on the polymerization of toluene with formaldehyde.

Future research should focus on:

-

Systematic kinetic studies under both acidic and basic catalysis to determine reaction orders, rate constants, and activation energies.

-

Detailed structural characterization of the resulting polymers to understand the preferred positions of substitution on the toluene ring and the nature of the linkages.

-

Investigation of the influence of catalyst type and concentration on the reaction rate and polymer properties.

By applying the established methodologies from the study of other formaldehyde-based resins, researchers can begin to map out the kinetic landscape of this intriguing and potentially valuable polymerization reaction.

Toluene and Formaldehyde: A Technical Overview of Natural Occurrence and Industrial Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the natural sources, industrial production, and analytical methodologies for toluene (B28343) and formaldehyde (B43269), including the synthesis of related resins.

This technical guide provides a comprehensive overview of toluene and formaldehyde, two crucial organic compounds with significant natural and industrial footprints. This document details their presence in the natural world, outlines the primary industrial processes for their large-scale production, and presents detailed experimental protocols for their quantification. Furthermore, it explores the synthesis of toluene-formaldehyde resins and touches upon the biological pathways affected by these chemicals.

Natural Occurrence

Both toluene and formaldehyde are naturally occurring substances, synthesized through various biological and geological processes. Their presence in the environment is a result of both natural emissions and anthropogenic activities.

Toluene

Toluene is a naturally occurring aromatic hydrocarbon found in various environmental compartments. Its primary natural sources include:

-

Crude Oil and Natural Gas: Toluene is a natural component of crude oil and natural gas deposits.[1][2] The concentration of toluene in crude oil can vary, with one study on a midcontinent petroleum finding approximately one-third of 1 percent by volume.

-

Volcanic Emissions and Forest Fires: Natural combustion processes, such as volcanic eruptions and forest fires, release toluene into the atmosphere.[1]

-

Plant Emissions: Certain plants have been found to emit toluene. For instance, studies have measured toluene emissions from sunflowers and pines. The emission rates can be influenced by factors such as nutrient supply and wounding. One study reported emission rates from pines ranging up to 13 ng/g(dw)/h.

Formaldehyde

Formaldehyde is a ubiquitous compound found in the atmosphere, water, soil, and living organisms. Its natural sources are diverse:

-

Atmospheric Photochemical Reactions: A significant portion of atmospheric formaldehyde is a result of the oxidation of methane (B114726) and other volatile organic compounds (VOCs) in the presence of sunlight.

-

Combustion: Natural combustion events like forest fires are a major source of atmospheric formaldehyde.

-

Biological Processes: Formaldehyde is a product of the normal metabolism of many organisms, including plants, animals, and humans. In humans, it plays a role in one-carbon metabolism.[3]

-

Food: Formaldehyde is naturally present in a wide variety of foods. The concentration can vary significantly depending on the food type.

Quantitative Data on Natural Occurrence

The following tables summarize the reported concentrations and emission rates of toluene and formaldehyde from various natural sources.

Table 1: Toluene Concentration and Emission Rates from Natural Sources

| Source | Concentration / Emission Rate | Reference |

| Midcontinent Crude Oil | ~0.33% | |

| Pine Trees | Up to 13 ng/g(dw)/h | |

| Schefflera actinophylla | Removal efficiency: 13.3 µg·m⁻³·m⁻² leaf area over 24-h | [4] |

| Ficus benghalensis | Removal efficiency: 13.0 µg·m⁻³·m⁻² leaf area over 24-h | [4] |

Table 2: Formaldehyde Concentration in Various Foods

| Food Type | Concentration Range (mg/kg or ppm) | Reference(s) |

| Apple | 6.3 - 22.3 | [5][6] |

| Banana | 16.3 | [5][6] |

| Pear | 38.7 - 60 | [6] |

| Shiitake Mushroom (raw) | 6 - 54.4 | [6] |

| Shiitake Mushroom (dried) | 100 - 406 | [6] |

| Beef | 4.6 | [6] |

| Poultry | 2.5 - 5.7 | [6] |

| Cow's Milk | ≤ 3.3 | [6] |

| Various Fruits | 6 - 58 | [7] |

| Various Vegetables | 0 - 41 | [7] |

Industrial Production

Toluene and formaldehyde are produced on a massive industrial scale for use in a wide array of applications, from fuels and solvents to the synthesis of complex polymers and resins.

Industrial Production of Toluene

The primary industrial sources of toluene are crude oil refining processes. The global toluene market consumed over 32 million metric tons in 2023.

Catalytic reforming is a major process for producing toluene from petroleum naphtha. In this process, naphtha is passed over a catalyst (typically platinum-based) at high temperatures and pressures, leading to the dehydrogenation and aromatization of naphthenes and paraffins to form a mixture of aromatic compounds, including toluene.

Steam cracking of hydrocarbons, such as naphtha and gas oil, is another significant source of toluene. This process breaks down large hydrocarbon molecules into smaller, more valuable ones, including a mixture of aromatic compounds from which toluene can be separated.

dot

Industrial Production of Formaldehyde

Formaldehyde is primarily synthesized through the catalytic oxidation of methanol (B129727). The global production of formaldehyde was estimated to be around 26 million tonnes in 2024.[8] Two main processes dominate industrial production:

In this process, a mixture of methanol vapor and air is passed over a silver catalyst at high temperatures (around 650°C). Two reactions occur simultaneously: the exothermic partial oxidation and the endothermic dehydrogenation of methanol to formaldehyde.

The FORMOX process utilizes a metal oxide catalyst, typically a mixture of iron and molybdenum oxides, and operates at lower temperatures (250-400°C). This process primarily involves the exothermic oxidation of methanol to formaldehyde.

dot

Toluene-Formaldehyde Resins

While toluenesulfonamide-formaldehyde resins are more common in applications like coatings and adhesives, resins can also be synthesized directly from the reaction of toluene and formaldehyde. These reactions typically involve the acid-catalyzed condensation of toluene with formaldehyde to produce a polymer. This process can be used, for example, in the synthesis of styrene (B11656) from toluene and formaldehyde in a gas-phase catalytic process.

dot

Experimental Protocols

Accurate quantification of toluene and formaldehyde in various matrices is crucial for research, environmental monitoring, and quality control.

Determination of Toluene in Crude Oil (Conceptual Protocol)

A common approach for the quantification of toluene in complex hydrocarbon mixtures like crude oil involves gas chromatography.

-

Sample Preparation: A known weight of the crude oil sample is dissolved in a suitable solvent (e.g., hexane).

-

Internal Standard: An internal standard (a compound not present in the sample with similar properties to toluene) is added to both the sample and calibration standards for accurate quantification.

-

GC-FID/MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Quantification: The concentration of toluene is determined by comparing the peak area of toluene to that of the internal standard and referencing a calibration curve prepared with known concentrations of toluene.

Determination of Formaldehyde in Fruits and Vegetables by HPLC

This protocol is based on the derivatization of formaldehyde followed by High-Performance Liquid Chromatography (HPLC) analysis.[9][10]

-

Sample Extraction: A homogenized sample of the fruit or vegetable is extracted with water or a suitable buffer.

-

Derivatization: The extract is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or pentafluorophenylhydrazine (B1196947) (PFPH), to form a stable derivative that can be easily detected by HPLC.[10]

-

Purification: The derivative may be purified and concentrated using solid-phase extraction (SPE).

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV or diode-array detector.

-

Quantification: The concentration of the formaldehyde derivative is determined by comparing its peak area to a calibration curve prepared with known concentrations of formaldehyde standards that have undergone the same derivatization procedure.

Determination of Formaldehyde in Water by HPLC

This method is suitable for the analysis of formaldehyde in various water samples.[10][11][12][13][14]

-

Sample Collection and Preservation: Water samples are collected in clean containers. If residual chlorine is present, it should be quenched.

-

Derivatization: The water sample is reacted with a derivatizing agent, such as DNPH or methyl acetoacetate (B1235776).[11] The reaction with methyl acetoacetate is known as the Hantzsch reaction.[11]

-

Extraction (if necessary): For low concentrations, the derivative may be extracted and concentrated using a solid-phase extraction (SPE) cartridge.

-

HPLC Analysis: The derivatized sample or the eluate from the SPE cartridge is analyzed by HPLC with UV detection.

-

Quantification: The concentration of formaldehyde is calculated based on a calibration curve generated from standards.

Determination of Toluene and Formaldehyde in Air by GC-MS

This protocol outlines a general method for the simultaneous analysis of toluene and formaldehyde in air samples.[15][16]

-

Sample Collection: Air is drawn through a sorbent tube (e.g., containing Tenax®) to trap volatile organic compounds, including toluene. For formaldehyde, a separate impinger containing a derivatizing solution (e.g., DNPH) or a coated sorbent tube may be used. Alternatively, a canister-based method can be used for both.[15][16]

-

Sample Preparation:

-

Toluene: The sorbent tube is thermally desorbed, and the analytes are transferred to a GC-MS system.

-

Formaldehyde: The derivatizing solution is analyzed directly by HPLC, or the coated sorbent tube is eluted with a solvent, and the eluate is analyzed by HPLC or GC-MS. If a canister is used, the sample can be preconcentrated before GC-MS analysis.[15][16]

-

-

GC-MS Analysis: The sample is injected into a GC-MS system. The gas chromatograph separates the compounds, and the mass spectrometer provides identification and quantification based on mass-to-charge ratios and fragmentation patterns.

-

Quantification: Concentrations are determined using calibration curves prepared from standards.

Biological Pathways and Effects

Both toluene and formaldehyde are known to have toxic effects on biological systems.

Toluene

Chronic exposure to toluene can lead to central nervous system (CNS) depression, with symptoms including drowsiness, tremors, and impaired cognitive function.[17] It can also cause irritation to the respiratory tract and eyes.[17]

Formaldehyde

Formaldehyde is classified as a human carcinogen.[3][18] Its primary mechanism of toxicity involves the formation of DNA-protein crosslinks, which can interfere with DNA replication and transcription, leading to mutations and cell death if not repaired.[3][18] Cells possess several DNA repair pathways to mitigate the damage caused by formaldehyde exposure.[3][18]

dot

References

- 1. Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Toluene - Wikipedia [en.wikipedia.org]

- 3. Emerging mechanisms underlying formaldehyde toxicity and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Removal ratio of gaseous toluene and xylene transported from air to root zone via the stem by indoor plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exposure assessment and monitoring of formaldehyde in agricultural products for the general Korean population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cfs.gov.hk [cfs.gov.hk]

- 7. ijfe.org [ijfe.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. DETERMINATION OF FORMALDEHYDE IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH THE USE OF SOLID PHASE EXTRACTION - Kochetkov - Hygiene and Sanitation [rjeid.com]

- 11. Determination of Formaldehyde in Water Samples by High-Performance Liquid Chromatography with Methyl Acetoacetate Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. lcms.cz [lcms.cz]

- 15. gcms.labrulez.com [gcms.labrulez.com]

- 16. entechinst.com [entechinst.com]

- 17. epa.gov [epa.gov]

- 18. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

In-Depth Technical Guide to the Thermosetting Properties of Toluenesulfonamide Formaldehyde Resin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermosetting properties of toluenesulfonamide formaldehyde (B43269) (TSF) resin, a synthetic polymer valued for its durability, adhesive qualities, and thermal stability. This document details the synthesis, curing mechanisms, and physico-chemical properties of TSF resin, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.

Introduction

Toluenesulfonamide formaldehyde resin is a thermosetting polymer synthesized through the condensation reaction of a toluenesulfonamide (most commonly p-toluenesulfonamide) and formaldehyde.[1][2] Upon curing, typically with the application of heat, the liquid or solid prepolymer chains cross-link to form a rigid, three-dimensional network. This network structure imparts the material with its characteristic properties, including high hardness, excellent adhesion, and good chemical and thermal resistance.[1]

TSF resins are utilized in a variety of industrial applications, including as cross-linking agents in coatings and adhesives, as fabric finish enhancers, and for encapsulation and insulation in the electronics industry.[1] They are also found in specialized applications such as in formulations for nail lacquers and as plasticizers for other polymers like polyamide, epoxy, and phenol-formaldehyde resins.[3][4]

Synthesis of Toluenesulfonamide Formaldehyde Resin

The synthesis of TSF resin involves a condensation polymerization reaction. The general process is carried out under acidic or basic catalytic conditions at elevated temperatures.[1] While specific industrial preparations are proprietary, a general laboratory-scale synthesis can be outlined.

Experimental Protocol: Synthesis

Objective: To synthesize a p-toluenesulfonamide (B41071) formaldehyde prepolymer.

Materials:

-

p-Toluenesulfonamide

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (B78521) (for basic catalysis) or an acid catalyst

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

-

Charge the reaction vessel with equimolecular proportions of p-toluenesulfonamide and formaldehyde.

-

Add the catalyst (e.g., a small amount of sodium hydroxide solution to achieve alkaline conditions).

-

Heat the mixture to a temperature in the range of 100-150°C under reflux for a specified period (e.g., 16-20 hours), with continuous stirring.

-

The reaction progress can be monitored by the viscosity of the mixture.

-

Upon completion, the resulting viscous mass can be purified, for example by washing or distillation, to remove unreacted monomers and the catalyst.

-

The final product is a viscous liquid or a solid prepolymer at room temperature.[1][2]

The following diagram illustrates the general workflow for the synthesis of TSF resin.

References

Methodological & Application

Application Note: Laboratory Protocol for the Synthesis of Toluene-Formaldehyde Resins

Introduction

Toluene-formaldehyde resins are synthetic polymers formed through the condensation reaction of toluene (B28343) and formaldehyde (B43269). These resins are valued for their thermosetting properties and are utilized in various industrial applications, including coatings, adhesives, and as cross-linking agents.[1] The synthesis is a type of electrophilic aromatic substitution followed by condensation polymerization, typically carried out under acidic or basic catalytic conditions at elevated temperatures.[1] This document provides a detailed protocol for the laboratory-scale synthesis of a novolac-type toluene-formaldehyde resin, adapted from established procedures for similar phenolic resins.[2] It also includes necessary safety precautions, characterization methods, and expected quantitative data.

Safety Precautions

Working with toluene and formaldehyde requires strict adherence to safety protocols due to their hazardous nature.

-

Formaldehyde: Formaldehyde is a known respiratory sensitizer (B1316253) and a potential carcinogen. It can cause irritation to the eyes, skin, and respiratory tract.[3]

-

Toluene: Toluene is a flammable liquid and can cause drowsiness or dizziness. Prolonged exposure may cause damage to organs.[4]

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe skin burns and eye damage.

Mandatory Safety Measures:

-

All procedures should be performed inside a well-ventilated fume hood.[5]

-

Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][6]

-

Use explosion-proof equipment and non-sparking tools. All equipment must be properly grounded to prevent static discharge.[4]

-

Ensure an emergency eyewash station and safety shower are readily accessible.

-

Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[4][6]

Experimental Protocol

This protocol details the acid-catalyzed synthesis of a novolac-type toluene-formaldehyde resin.

Materials:

-

Toluene (C7H8)

-

Formaldehyde solution (37% in water, formalin)

-

Hydrochloric acid (HCl, concentrated)

-

Carbon tetrachloride (CCl4) or other suitable organic solvent

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Distilled water

Equipment:

-

Four-necked round-bottom flask (500 mL)

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a temperature controller

-

Thermometer

-

Separatory funnel

-

Wurtz flask or rotary evaporator

-

Vacuum pump

Procedure:

-

Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, dropping funnel, and thermometer. Place the flask in the heating mantle.

-

Reactant Preparation: In the flask, prepare a solution of 25 g of toluene in 133 mL of carbon tetrachloride.

-

Reaction Initiation: Begin stirring the solution and heat it to 70°C.

-

Catalyst and Formaldehyde Addition: In a separate beaker, prepare an aqueous solution containing 6.6 g of formaldehyde and 45 g of hydrochloric acid. Transfer this solution to the dropping funnel.

-

Condensation Reaction: Add the aqueous formaldehyde-HCl solution dropwise to the heated toluene solution over 3 to 5 minutes. Maintain the reaction mixture at a constant temperature of 70 ± 5°C with continuous stirring for 20 minutes.[2] During this time, the resin will precipitate out of the solution.

-

Separation: After the reaction period, turn off the heat and allow the mixture to cool. Separate the precipitated resin from the biphasic solvent mixture. This can be achieved by decanting the liquid phases.

-

Washing: Wash the collected resin with distilled water to remove any remaining acid and unreacted formaldehyde. Repeat the washing until the wash water is neutral.

-

Drying: Transfer the washed resin to a Wurtz flask. Dry the resin under reduced pressure (400-500 mm Hg) at a temperature of 100-140°C until all water and solvent have been removed.[2] A rotary evaporator can also be used for this step.

-

Final Product: The final product is a solid, amorphous toluene-formaldehyde resin.[1]

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis of a novolac-type resin based on this protocol.

| Parameter | Expected Value | Method of Analysis |

| Yield | 85-95% | Gravimetric |

| Specific Viscosity (10% in alcohol) | 0.60 - 0.70 | Viscometer |

| Softening Point | 75 - 85 °C | Ring-and-Ball Apparatus |

| Setting Time (at 150°C) | 30 - 45 seconds | Hot Plate Method |

| Free Toluene Content | < 2% | Gas Chromatography (GC)[7] |

Note: These values are adapted from similar phenol-formaldehyde resin synthesis and may vary based on specific reaction conditions.[2]

Visualizations

Diagram 1: Experimental Workflow

Caption: A flowchart illustrating the step-by-step laboratory synthesis of toluene-formaldehyde resin.

Diagram 2: Simplified Reaction Pathway

Caption: The acid-catalyzed electrophilic substitution mechanism for toluene-formaldehyde polymerization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. US3419527A - Method of preparing phenolformaldehyde resins employing an organic solvent to dissolve the phenol - Google Patents [patents.google.com]

- 3. hse.gov.uk [hse.gov.uk]

- 4. static.rshughes.com [static.rshughes.com]

- 5. Toluene - Health Hazards and Protective Measures | Occupational Safety and Health Administration [osha.gov]

- 6. Toluenesulfonamide formaldehyde resin - Safety Data Sheet [chemicalbook.com]

- 7. Analysis of toluene-formaldehyde resins by gas chromatography [jstage.jst.go.jp]

Application Notes and Protocols for Toluene Formaldehyde Resins as Cross-Linking Agents in Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of toluene (B28343) sulfonamide formaldehyde (B43269) (TSF) resins as cross-linking agents and modifiers in various coating systems. The information is intended to guide researchers and professionals in formulating and evaluating coatings with enhanced performance characteristics.

Introduction to Toluene Sulfonamide Formaldehyde (TSF) Resins in Coatings

Toluene sulfonamide formaldehyde resins are synthetic polymers formed through the condensation reaction of p-toluenesulfonamide (B41071) and formaldehyde.[1][2] These resins are valued in the coatings industry for their ability to improve various film properties. They are commonly used as plasticizers, modifiers, and adhesion promoters in a range of coating formulations, including nitrocellulose lacquers, vinyl lacquers, and acrylic coatings.[2][3][4] The incorporation of TSF resins can lead to significant improvements in gloss, hardness, durability, and adhesion to various substrates such as wood, metal, and plastics.[2]

Key Performance Enhancements

The addition of TSF resins to coating formulations can impart several beneficial properties:

-

Improved Adhesion: TSF resins enhance the bonding of the coating to the substrate.[2]

-

Increased Hardness and Durability: They contribute to the formation of a harder and more resilient coating film.

-

Enhanced Gloss: TSF resins can significantly improve the gloss and overall appearance of the coating.[4]

-

Plasticization: They can act as plasticizers, improving the flexibility of brittle resins like nitrocellulose.

-

Chemical Resistance: The cross-linked network formed with TSF resins can improve the coating's resistance to various chemicals.[5]

Quantitative Data on Coating Performance

The following tables summarize the quantitative effects of TSF resin addition on the performance of coatings.

Table 1: Example Formulation of a Nitrocellulose Lacquer

| Component | Parts by Weight |

| Nitrocellulose (1/2 second) | 10 |

| Toluene Sulfonamide Formaldehyde Resin | 25 |

| Diphenylol Propane | 5 |

| Acetone (B3395972) | 100 |

| Ethyl Acetate (B1210297) | 20 |

| Benzene | 20 |

| Toluene | 10 |

| Ethyl Lactate | 20 |

Source: Adapted from US Patent 1,907,554[6]

Experimental Protocols

Synthesis of p-Toluenesulfonamide-Formaldehyde Resin

This protocol describes a general laboratory-scale synthesis of TSF resin.

Materials:

-

p-Toluenesulfonamide

-

Formaldehyde (37% solution)

-

Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)

-

Reaction vessel with a reflux condenser and stirrer

-

Heating mantle

Procedure:

-

Charge the reaction vessel with equimolecular proportions of p-toluenesulfonamide and formaldehyde solution.[6]

-

Adjust the pH of the mixture using an acidic or basic catalyst. The reaction can be carried out under either acidic or basic conditions.[1]

-

Heat the mixture to a temperature between 100°C and 150°C under reflux with continuous stirring.[6]

-

Maintain the reaction for a period of 16 to 20 hours.[6]

-

After the reaction is complete, the resulting viscous mass is purified. This can be done by washing with water to remove unreacted monomers and catalyst residues.

-

The purified resin is then heated to a temperature of 200-260°C for 15-30 minutes under reflux to achieve the desired molecular weight and viscosity.[6]

-

The final resin is cooled and can be stored as a solid or dissolved in a suitable solvent for later use.

Preparation of a TSF-Modified Nitrocellulose Lacquer

This protocol outlines the preparation of a nitrocellulose lacquer incorporating TSF resin.

Materials:

-

Nitrocellulose

-

Toluene Sulfonamide Formaldehyde (TSF) Resin

-

Plasticizer (e.g., Dibutyl Phthalate)

-

Solvents (e.g., Acetone, Ethyl Acetate, Toluene)

-

Mixing vessel with a high-speed disperser

Procedure:

-

In the mixing vessel, dissolve the nitrocellulose in a primary solvent such as acetone with stirring.

-

In a separate container, dissolve the TSF resin and any other secondary resins or plasticizers in a suitable solvent mixture (e.g., ethyl acetate and toluene).

-

Slowly add the TSF resin solution to the nitrocellulose solution under continuous agitation.

-

Continue mixing until a homogeneous solution is obtained.

-

If pigments are to be included, they can be dispersed in a portion of the resin solution before being added to the main batch.

-

Adjust the viscosity of the final lacquer with additional solvents as needed for the intended application method (e.g., spraying or brushing).

Evaluation of Coating Properties

The following are standard protocols for evaluating the performance of coatings containing TSF resin.

-

Apply the coating to a smooth, hard substrate and allow it to cure completely.

-

Use a set of calibrated pencils of varying hardness (e.g., 6B to 6H).

-

Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.

-

The pencil hardness is reported as the grade of the hardest pencil that does not scratch or mar the coating surface.

-

Apply the coating to the substrate and allow it to cure.

-

Use a sharp blade to cut a lattice pattern through the coating to the substrate.

-

Apply a specified pressure-sensitive tape over the lattice and then rapidly remove it.

-

The adhesion is rated based on the amount of coating removed by the tape, according to the ASTM D3359 classification.

-

Apply the coating to test panels and allow for full cure.

-

Expose the coated panels to various chemicals (e.g., water, ethanol, acids, alkalis) by immersion or spot testing for a specified duration.

-

After exposure, the panels are examined for any signs of degradation, such as blistering, discoloration, loss of gloss, or loss of adhesion.

Signaling Pathways and Logical Relationships

Synthesis and Cross-Linking Mechanism

The synthesis of TSF resin involves the condensation polymerization of p-toluenesulfonamide and formaldehyde. The resulting polymer has reactive sites that can participate in cross-linking reactions with other resins in a coating formulation. While the exact cross-linking mechanism can be complex and dependent on the specific coating system, it is generally understood that the TSF resin can react with hydroxyl and carboxyl groups present in other binder resins, such as alkyds, polyesters, and acrylics, especially at elevated temperatures during curing. This reaction leads to the formation of a durable, three-dimensional polymer network.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 25035-71-6,Toluenesulfonamide formaldehyde resin | lookchem [lookchem.com]

- 3. Toluenesulfonamide formaldehyde resin | 25035-71-6 [chemicalbook.com]

- 4. Toluenesulfonamide formaldehyde resin [huidziekten.nl]

- 5. Buy Melamine, formaldehyde, p-toluenesulfonamide resin | 97808-67-8 [smolecule.com]

- 6. US1907554A - Toluene sulphonamide aldehyde resins and method of making the same - Google Patents [patents.google.com]

Application Notes and Protocols: Toluene Sulfonamide-Formaldehyde (TSF) Resin in High-Performance Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of toluene (B28343) sulfonamide-formaldehyde (TSF) resin in the manufacturing of high-performance materials. TSF resins are synthetic polymers formed from the condensation of p-toluenesulfonamide (B41071) and formaldehyde (B43269).[1][2] They are valued for their excellent adhesion, compatibility with other materials, and ability to enhance the performance of coatings, adhesives, and plastics.[1]

Properties and Applications

TSF resins are hard, clear materials that can be formulated as solids or viscous liquids.[3] They are soluble in many common organic solvents but insoluble in water.[3] Their primary applications in high-performance materials include:

-

Coatings: TSF resins are used in lacquers and enamels to improve gloss, adhesion, and hardness.[2] They enhance the film-forming properties and overall durability of coatings on various substrates, including wood and metal.[1]

-

Adhesives: As a modifier and adhesion promoter, TSF resin increases the bonding strength and durability of various adhesive formulations.[1]

-

Plastics: TSF resin can be used as a plasticizer for polyamide, epoxy, and phenol-formaldehyde resins, enhancing their mechanical properties and flexibility.[1][4][5]

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | (C8H11NO3S)n | [1][6] |

| Melting Point | 82 °C | [1][6][7] |

| Boiling Point | 322.2°C at 760 mmHg | [1][7] |

| Flash Point | 148.6°C | [1][7] |

| Solubility | Soluble in alcohols, ethers, ketones, esters, and aromatic hydrocarbons. Insoluble in aliphatic hydrocarbons and water. | [3] |

Experimental Protocols

Synthesis of p-Toluenesulfonamide-Formaldehyde Resin

This protocol describes a general method for the synthesis of TSF resin based on the condensation reaction of p-toluenesulfonamide and formaldehyde.

Materials:

-

p-Toluenesulfonamide

-

Formaldehyde (formalin solution, e.g., 37%)

-

Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)

-

Solvent (optional, e.g., water or alcohol)

-

Reaction vessel with reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charging the Reactor: In a reaction vessel equipped with a reflux condenser and stirrer, combine equimolecular proportions of p-toluenesulfonamide and formaldehyde solution.[8]

-

Catalyst Addition: Add the chosen acidic or basic catalyst to the mixture. The reaction can proceed without a catalyst, but it may be slower.[8]

-

Reaction: Heat the mixture to a temperature between 100 to 150°C with continuous stirring.[8] The reaction is typically carried out under reflux for a period of 16 to 20 hours.[8]

-

Formation of Resin: As the reaction progresses, a viscous mass will form.[3]

-

Purification: After the reaction is complete, the crude resin can be purified. This may involve washing with water to remove unreacted monomers and catalyst residues.

-

Drying: The purified resin is then dried to remove any remaining solvent or water. This can be done by heating in an open vessel or in a drying oven.

-

Characterization: The final resin can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure and gel permeation chromatography (GPC) to determine the molecular weight distribution.

Formulation of a High-Performance Industrial Coating

This protocol outlines the general steps for formulating an industrial coating incorporating TSF resin.

Materials:

-

Primary film-forming resin (e.g., nitrocellulose, alkyd, or epoxy resin)

-

p-Toluenesulfonamide-formaldehyde resin (as a solid or solution)

-

Plasticizer (e.g., dibutyl phthalate)

-

Solvents (e.g., butyl acetate, xylene, ethanol)

-

Pigments and fillers (as required for color and properties)

-

Additives (e.g., wetting agents, dispersants, flow control agents)

-

High-speed disperser or mixer

-

Coating application equipment (e.g., spray gun, brush, roller)

-

Substrate for coating (e.g., metal panel, wood)

Procedure:

-

Binder Preparation: Dissolve the primary film-forming resin and the TSF resin in a suitable solvent mixture. The ratio of primary resin to TSF resin will depend on the desired properties of the coating.

-

Pigment Dispersion: If a pigmented coating is being prepared, add the pigments and fillers to a portion of the binder solution along with dispersing agents. Disperse the pigments using a high-speed disperser until the desired fineness of grind is achieved.

-

Let-down: Combine the pigment dispersion with the remaining binder solution and any other formulation components, such as plasticizers and other additives. Mix thoroughly until the coating is homogeneous.

-

Viscosity Adjustment: Adjust the viscosity of the coating with additional solvent to achieve the desired application consistency.

-

Application: Apply the coating to the prepared substrate using the chosen application method.

-

Curing: Allow the coating to cure under the appropriate conditions. This may involve air drying at ambient temperature or baking at an elevated temperature.

Evaluation of Coating Performance

2.3.1. Adhesion Testing

-

Cross-Hatch Adhesion Test (ASTM D3359): This test assesses the adhesion of the coating to the substrate.

-

Use a special cross-hatch cutting tool to make a series of parallel cuts through the coating to the substrate.

-

Make a second series of cuts perpendicular to the first, creating a grid pattern.

-

Apply a specified pressure-sensitive tape over the grid and then rapidly peel it off.

-

Evaluate the adhesion by the amount of coating removed by the tape.

-

2.3.2. Hardness Testing

-

Pencil Hardness Test (ASTM D3363): This test determines the hardness of the coating.

-

A set of calibrated pencils of varying hardness (from 6B to 8H) is used.

-

The pencils are pushed across the coated surface at a 45-degree angle.

-

The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the coating.

-

2.3.3. Chemical Resistance Testing

-

Spot Test (ASTM D1308): This method evaluates the resistance of the coating to various chemicals.[9][10]

-

Place a few drops of the test chemical (e.g., acid, alkali, solvent) onto the coated surface.[9]

-

Cover the spot with a watch glass to prevent evaporation.

-

After a specified period, remove the chemical and examine the coating for any signs of damage, such as discoloration, blistering, softening, or loss of adhesion.[9]

-

Diagrams

Synthesis of p-Toluenesulfonamide-Formaldehyde Resin

Caption: Synthesis workflow for TSF resin.

High-Performance Coating Formulation Workflow

Caption: Workflow for coating formulation.

Coating Performance Evaluation

Caption: Coating performance evaluation workflow.

References

- 1. Cas 25035-71-6,Toluenesulfonamide formaldehyde resin | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. Toluenesulfonamide formaldehyde resin | 25035-71-6 [chemicalbook.com]

- 5. Poly(p-toluenesulfonamide-co-formaldehyde) - CD Formulation [formulationbio.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. US1907554A - Toluene sulphonamide aldehyde resins and method of making the same - Google Patents [patents.google.com]

- 9. Chemical Resistance - Charter Coating [chartercoating.com]

- 10. specialchem.com [specialchem.com]

Application Notes & Protocols: Characterization of Toluene Formaldehyde Polymers

Answering the user's request to create detailed Application Notes and Protocols for the analytical characterization of toluene (B28343) formaldehyde (B43269) polymers.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Toluene formaldehyde (TF) resins are a class of polymers synthesized through the condensation of toluene and formaldehyde.[1][2] They find applications in various industries, including coatings, adhesives, and as modifiers for other synthetic resins.[1][2] A thorough characterization of their chemical structure, molecular weight distribution, thermal properties, and morphology is crucial for quality control and for tailoring their properties to specific applications. This document provides an overview of key analytical techniques and detailed protocols for the characterization of TF polymers.

Spectroscopic Techniques

Spectroscopic methods are essential for elucidating the chemical structure and functional groups present in TF polymers.

Fourier Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used for the qualitative analysis of TF resins, identifying key functional groups and monitoring the extent of curing or degradation.[3][4]

Key Functional Groups in TF Resins:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 | Presence of hydroxyl groups (unreacted methylol groups or absorbed water) |

| C-H Stretch (Aromatic) | 3000-3100 | C-H bonds on the toluene ring |

| C-H Stretch (Aliphatic) | 2850-2960 | Methylene (-CH₂-) bridges and methyl (-CH₃) groups |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring skeletal vibrations |

| CH₂ Bending | 1192-1362 | Methylene bridges connecting the aromatic rings[5] |

| C-O Stretch | 1000-1250 | Ether linkages (dibenzyl ethers) or methylol groups |

| Aromatic Substitution | 690-900 | Out-of-plane C-H bending, indicative of the substitution pattern on the toluene ring |

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Solid Resins: Grind a small amount of the solid resin with potassium bromide (KBr) powder and press it into a transparent pellet.

-

Liquid Resins: Cast a thin film of the liquid resin onto a KBr or sodium chloride (NaCl) salt plate and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal. This is a convenient method for both liquid and solid samples.[6]

-

-

Instrument Parameters (Typical):

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.[4]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Acquire the spectrum and perform baseline correction.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the TF resin.

-

Compare spectra of different batches or samples to assess consistency or changes due to curing or degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy provides detailed information about the molecular structure of TF polymers, including the type of linkages between toluene units (ortho, para), the presence of methylol end groups, and the overall polymer composition.[3][5]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Dissolve 10-20 mg of the TF polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Instrument Parameters (Typical):

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Temperature: Room temperature.

-

-

Data Analysis:

-

Acquire and process the spectra.

-

Integrate the proton signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons (aromatic, methylene, methylol).

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify different carbon environments and confirm the polymer structure.

-

Chromatographic Techniques

Chromatography is employed to separate the components of the TF resin based on their size or polarity, providing information on molecular weight distribution and the presence of low molecular weight species.

Gel Permeation Chromatography (GPC)

Application: GPC is used to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of TF polymers.[3]

Experimental Protocol: GPC Analysis

-

Sample Preparation:

-

Dissolve a known concentration of the TF resin (e.g., 1-2 mg/mL) in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).

-

Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

-

Instrument Parameters (Typical):

-

System: A GPC system with a refractive index (RI) detector.

-

Columns: A set of GPC columns with a suitable range of pore sizes.

-

Mobile Phase: THF at a flow rate of 1.0 mL/min.

-

Temperature: 35-40 °C.

-

Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.

-

-

Data Analysis:

-

Analyze the chromatogram to determine the retention times of the polymer components.

-

Use the calibration curve to calculate Mn, Mw, and PDI (Mw/Mn).

-

Gas Chromatography (GC)

Application: GC is particularly useful for the analysis of low molecular weight components in TF resins, such as unreacted monomers, residual solvents, and low molecular weight oligomers.[7] It can also be used to identify and quantify volatile degradation products.

Experimental Protocol: GC Analysis of Low Molecular Weight Species

-

Sample Preparation:

-

Dissolve the TF resin in a suitable solvent (e.g., acetone, dichloromethane).

-

For the analysis of free formaldehyde, headspace GC can be employed where the sample is heated to release volatile components into the headspace for injection.[8]

-

-

Instrument Parameters (Typical):

-

System: A gas chromatograph coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column with a suitable stationary phase (e.g., silicone grease or PEG).[7]

-

Temperature Program: A temperature gradient is often used, for example, starting at 150°C and ramping to 270°C at 4°C/min, to separate a range of components.[7]

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their retention times with those of known standards or by using mass spectrometry for identification.[7]

-

Quantify the components by using an internal standard and creating a calibration curve.

-

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability, decomposition behavior, and curing characteristics of TF polymers.

Thermogravimetric Analysis (TGA)

Application: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[4][6]

Experimental Protocol: TGA Analysis

-

Sample Preparation:

-

Place a small amount of the sample (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

-

-

Instrument Parameters (Typical):

-

System: A thermogravimetric analyzer.

-

Temperature Range: Typically from room temperature to 800 °C.

-

Heating Rate: A constant heating rate, for example, 10 °C/min.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition and the temperatures at which major weight loss events occur.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Application: DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of glass transition temperature (Tg), melting points (for crystalline polymers), and curing exotherms.[5][6]

Experimental Protocol: DSC Analysis

-

Sample Preparation:

-

Weigh a small amount of the sample (5-10 mg) into a DSC pan and seal it.

-

-

Instrument Parameters (Typical):

-

System: A differential scanning calorimeter.

-

Temperature Program:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected transitions.

-

Cool the sample at a controlled rate.

-

Reheat the sample at the same rate to observe the transitions more clearly.

-

-

Atmosphere: An inert atmosphere (e.g., nitrogen).

-

-

Data Analysis:

-

Analyze the heat flow curve to identify the glass transition temperature (as a step change in the baseline) and any endothermic or exothermic peaks.

-

For uncured resins, an exothermic peak will indicate the curing reaction. The area under this peak can be used to determine the heat of curing.

-

Quantitative Data Summary from Thermal Analysis of Formaldehyde Resins:

| Polymer Type | Technique | Parameter | Value | Reference |

| p-Xylene-Formaldehyde | TGA | Activation Energy (Step 1) | 18.4 kcal/mol | [5] |

| p-Xylene-Formaldehyde | TGA | Activation Energy (Step 2) | 26.7 kcal/mol | [5] |

| m-Xylene-Formaldehyde | TGA | Activation Energy | 14.5 kcal/mol | [5] |

| p-Xylene-Formaldehyde | DTA | Activation Energy | 71.9 kcal/mol | [5] |

| Phenol-Formaldehyde | TGA | Decomposition Stage 1 Temp. | 340-480 °C | [9] |

| Phenol-Formaldehyde | TGA | Decomposition Stage 2 Temp. | 460-640 °C | [9] |

Microscopic Techniques

Microscopy is used to visualize the surface morphology and microstructure of TF polymers.

Scanning Electron Microscopy (SEM)

Application: SEM provides high-resolution images of the surface topography of TF polymers, which is useful for examining the morphology of cured resins, identifying defects, and studying the dispersion of any fillers.[3][6]

Experimental Protocol: SEM Analysis

-

Sample Preparation:

-

Mount a small piece of the solid TF resin onto an SEM stub using conductive adhesive.

-

If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold, palladium) using a sputter coater.

-

-

Instrument Parameters (Typical):

-

System: A scanning electron microscope.

-

Accelerating Voltage: 5-20 kV.

-

Magnification: Varies depending on the features of interest (e.g., 100x to 10,000x).

-

-

Data Analysis:

-

Acquire images at different magnifications to observe the surface features.

-

Analyze the images for information on surface texture, porosity, and the presence of any cracks or voids.

-

Visualizations

Caption: Workflow for TF polymer characterization.

References

- 1. chemotechnique.se [chemotechnique.se]

- 2. Cas 25035-71-6,Toluenesulfonamide formaldehyde resin | lookchem [lookchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Characterization and adhesive performance of phenol-formaldehyde resol resin reinforced with carbon nanotubes :: BioResources [bioresources.cnr.ncsu.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of toluene-formaldehyde resins by gas chromatography [jstage.jst.go.jp]

- 8. scribd.com [scribd.com]

- 9. akjournals.com [akjournals.com]

Application Notes and Protocols: Sulfonated Toluene-Formaldehyde Resin as a Binder in Water-Based Paints and Inks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene-formaldehyde (TF) resins are synthetic polymers known for their excellent properties as film formers and adhesion promoters. However, their application in aqueous systems is limited due to their inherent hydrophobicity. Modification through sulfonation introduces sulfonic acid groups onto the aromatic rings of the toluene (B28343) units, rendering the resin water-soluble or water-dispersible. This modification allows for the formulation of environmentally friendly, low-VOC (Volatile Organic Compound) water-based paints and inks.

This document provides detailed protocols for the synthesis of a sulfonated toluene-formaldehyde (STF) resin and its formulation into water-based ink and paint. It also outlines standard procedures for evaluating the performance of these formulations. While toluene-sulfonamide-formaldehyde resins are more commonly cited, particularly as plasticizers, this guide focuses on the potential of a sulfonated toluene-formaldehyde polymer as a primary binder.

Synthesis of Water-Soluble Sulfonated Toluene-Formaldehyde (STF) Resin

This protocol is adapted from established methods for the sulfonation and subsequent condensation of aromatic compounds with formaldehyde (B43269), such as those used for phenol-formaldehyde resins.[1]

Experimental Protocol: Synthesis of STF Resin

Materials:

-

Toluene

-

Concentrated Sulfuric Acid (98%)

-

Formaldehyde solution (37% in water)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle with temperature control

-

Ice bath

Procedure:

-

Sulfonation of Toluene:

-

In the three-neck flask, add 1 mole of toluene.

-

Cool the flask in an ice bath.

-

Slowly add 1.1 moles of concentrated sulfuric acid from the dropping funnel while stirring continuously. Maintain the temperature below 20°C.

-

After the addition is complete, slowly heat the mixture to 80°C and maintain for 2 hours to ensure complete sulfonation. The primary product will be a mixture of ortho- and para-toluenesulfonic acid.

-

-

Condensation with Formaldehyde:

-

Cool the reaction mixture to 60°C.

-

Slowly add 1.5 moles of formaldehyde solution to the mixture.

-

Carefully add a 50% (w/v) NaOH solution to adjust the pH to 8.0-9.0. This will initiate the condensation reaction. The reaction is exothermic, so cooling may be necessary to maintain the temperature at 60-70°C.

-

Once the initial reaction subsides, heat the mixture to 90-95°C and maintain for 4-6 hours. The viscosity of the solution will gradually increase.

-

-

Neutralization and Dilution:

-

Cool the resulting resin solution to room temperature.

-

Neutralize the resin by adding a 50% NaOH solution until the pH is between 7.0 and 8.0.

-

Dilute the final resin with deionized water to achieve a solids content of 40-45%.

-

-

Characterization:

-

The resulting STF resin solution should be a clear to slightly hazy, viscous liquid.

-

Characterize the resin for its solids content, viscosity, pH, and water dilutability. Advanced characterization can be performed using techniques like FTIR and HPLC-MS/MS to confirm the molecular structure.[1]

-

Diagram: Synthesis Workflow of Sulfonated Toluene-Formaldehyde Resin

References

Application of Toluene Sulfonamide Formaldehyde Resin in Textile Finishing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene sulfonamide formaldehyde (B43269) resin (TSFR) is a synthetic polymer created through the condensation reaction of p-toluenesulfonamide (B41071) and formaldehyde.[1][2] While extensively used in coatings, adhesives, and other industries, its application in the textile industry is primarily as a finishing agent to enhance certain fabric properties.[1][3] Similar to other formaldehyde-based resins, TSFR can form cross-links with cellulosic fibers like cotton, thereby improving dimensional stability, crease resistance, and modifying the fabric's hand.[4][5] This document provides an overview of its application, generalized experimental protocols based on common resin finishing techniques, and standard methods for performance evaluation.